11β-HSD1 Inhibitory Potency: 2.4-Fold Improvement Over the Unsubstituted Phenylsulfonyl Analog (BDBM32530)
CAS 478077-41-7 (BDBM32542) demonstrates an IC₅₀ of 19 nM against purified recombinant human 11β-HSD1, compared to an IC₅₀ of 45 nM for the direct structural analog BDBM32530, which bears an unsubstituted phenylsulfonyl group in place of the 4-methoxyphenylsulfonyl moiety [1]. Both measurements were performed under identical assay conditions (pH 7.2, 22 °C, fractional conversion of cortisone to cortisol endpoint), confirming that the para-methoxy substituent contributes an approximately 2.4-fold enhancement in inhibitory potency [2].
| Evidence Dimension | Human 11β-HSD1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 19 nM (BDBM32542; CAS 478077-41-7) |
| Comparator Or Baseline | IC₅₀ = 45 nM (BDBM32530; arylsulfonylpiperazine 2; unsubstituted phenylsulfonyl analog) |
| Quantified Difference | ~2.4-fold greater potency for the 4-methoxy-substituted compound |
| Conditions | Purified recombinant human 11β-HSD1; pH 7.2; 22 °C; cortisone-to-cortisol conversion assay (BindingDB entries 3391) |
Why This Matters
This direct potency difference means that substituting the unsubstituted phenyl analog would require more than double the concentration to achieve equivalent target engagement, compromising dose-response reproducibility in metabolic disease models.
- [1] BindingDB. BDBM32542 (arylsulfonylpiperazine 14): IC₅₀ = 19 nM, EC₅₀ = 456 nM, pH 7.2, 22 °C, purified recombinant human 11β-HSD1. BDBM32530 (arylsulfonylpiperazine 2): IC₅₀ = 45 nM, EC₅₀ = 724 nM, pH 7.2, 2 °C, purified recombinant human 11β-HSD1. View Source
- [2] Sun D, Wang Z, Cardozo M, et al. Synthesis and optimization of arylsulfonylpiperazines as a novel class of inhibitors of 11β-HSD1. Bioorg Med Chem Lett. 2009;19(5):1522-1527. PMID: 19181519. View Source
